molecular formula C15H20BClO2 B2520517 trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester CAS No. 1953178-19-2

trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester

Cat. No.: B2520517
CAS No.: 1953178-19-2
M. Wt: 278.58
InChI Key: GGZDAJIXTUNNRK-QWHCGFSZSA-N
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Description

trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a cyclopropane ring attached to a boronic acid ester group, with a 3-chlorophenyl substituent. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester is primarily used as a reactant in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . The transformations of the boronic ester moiety into other functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

The suzuki–miyaura coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions , which may influence the bioavailability of the resulting compounds.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of a wide range of chemically diverse molecules .

Action Environment

The Suzuki–Miyaura coupling reaction is generally environmentally benign . The synthetic utility of organoboron compounds, such as this compound, can be tempered by their sensitivity to air and moisture . Therefore, the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester typically involves the reaction of 3-chlorophenylcyclopropane with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the 3-chlorophenylcyclopropane is reacted with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This is the most common reaction involving trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester. It undergoes cross-coupling with various halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products:

    Aryl Derivatives: Formed through Suzuki–Miyaura coupling.

    Oxidized Boronic Acids: Formed through oxidation reactions.

    Hydrolyzed Products: Formed through hydrolysis reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: Employed in various catalytic processes due to its reactivity and stability.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.

    Agriculture: Used in the development of agrochemicals and pesticides.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the cyclopropane ring and the 3-chlorophenyl substituent.

    Vinylboronic Acid Pinacol Ester: Contains a vinyl group instead of the cyclopropane ring.

    Cyclopropylboronic Acid Pinacol Ester: Similar cyclopropane structure but without the 3-chlorophenyl substituent.

Uniqueness:

    Structural Features: The presence of both the cyclopropane ring and the 3-chlorophenyl substituent makes trans-2-(3-Chlorophenyl)cyclopropaneboronic acid pinacol ester unique in its reactivity and applications.

    Reactivity: The combination of these structural features enhances its reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-12(13)10-6-5-7-11(17)8-10/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZDAJIXTUNNRK-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953178-19-2
Record name rac-2-[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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